

# Preclinical Profile of FT-1518: A Selective mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT-1518   |           |
| Cat. No.:            | B15621299 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

FT-1518 is an investigational, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in numerous human cancers, making mTOR a clinically validated target for anticancer therapies.[2] FT-1518 represents a new generation of mTOR inhibitors designed to overcome the limitations of earlier agents by potently and selectively targeting both mTORC1 and mTORC2, leading to a more comprehensive blockade of the mTOR pathway.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on FT-1518, including its mechanism of action, in vitro and in vivo antitumor activity, and pharmacokinetic profile.

## **Mechanism of Action**

**FT-1518** exerts its antitumor activity through the direct and selective inhibition of both mTORC1 and mTORC2 kinase activity.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways that are crucial for cancer cell growth, proliferation, survival, and metabolism.

Signaling Pathway



The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K activates AKT, which in turn can activate mTORC1. mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is a key regulator of AKT, phosphorylating it at the S473 residue, which is required for its full activation. By inhibiting both mTORC1 and mTORC2, **FT-1518** effectively blocks these critical signaling nodes.



Click to download full resolution via product page



Figure 1: Simplified mTOR Signaling Pathway and FT-1518's Mechanism of Action.

Preclinical studies have confirmed that **FT-1518** potently inhibits the phosphorylation of the mTORC1 biomarker pS6(S240/244) and the mTORC2 biomarker pAkt(S473).[1] Importantly, **FT-1518** does not inhibit the PI3K biomarker pAkt(T308), demonstrating its selectivity for mTOR over PI3K.[1]

# **In Vitro Antitumor Activity**

**FT-1518** has demonstrated significant growth inhibitory activity across a broad range of hematologic and solid tumor cell lines, with most activities reported to be in the low nanomolar range.[1]

#### **Data Presentation**

While specific IC50 values from peer-reviewed publications are not yet available, the following table illustrates how such data would be presented.

| Cell Line   | Cancer Type   | IC50 (nM)          |
|-------------|---------------|--------------------|
| Cell Line A | Breast Cancer | Data not available |
| Cell Line B | Lung Cancer   | Data not available |
| Cell Line C | Leukemia      | Data not available |
| Cell Line D | Lymphoma      | Data not available |
| Cell Line E | Colon Cancer  | Data not available |

#### **Experimental Protocols**

Cell Proliferation Assay (Representative Protocol)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar viability assay.

 Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of **FT-1518** (e.g., from 0.1 nM to 10  $\mu$ M) for 72 hours.
- Viability Assessment: After the incubation period, a viability reagent such as MTT or CellTiter-Glo® is added to each well according to the manufacturer's instructions.
- Data Analysis: The absorbance or luminescence is measured using a plate reader. The
  results are normalized to vehicle-treated control wells, and the IC50 values are calculated
  using a non-linear regression analysis.



Click to download full resolution via product page

Figure 2: Representative workflow for an in vitro cell proliferation assay.

# **In Vivo Antitumor Efficacy**

**FT-1518** has shown dose-dependent and significant tumor growth inhibition (TGI) in multiple solid tumor xenograft models, demonstrating superior efficacy compared to rapalogs.[1]

#### **Data Presentation**

Quantitative data from in vivo studies are not publicly available. The table below is a template for how such data would be presented.



| Xenograft Model            | Cancer Type   | Dosing Regimen     | Tumor Growth Inhibition (%) |  |
|----------------------------|---------------|--------------------|-----------------------------|--|
| Model A (e.g., MCF-7)      | Breast Cancer | Data not available | Data not available          |  |
| Model B (e.g., A549)       | Lung Cancer   | Data not available | Data not available          |  |
| Model C (e.g., U87-<br>MG) | Glioblastoma  | Data not available | Data not available          |  |

## **Experimental Protocols**

Human Tumor Xenograft Study (Representative Protocol)

- Cell Implantation: Human cancer cells (e.g., 5 x 10<sup>6</sup> cells) are subcutaneously implanted into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Animals are then randomized into vehicle control and treatment groups.
- Drug Administration: FT-1518 is administered orally at various dose levels (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., daily, once a week).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Data Analysis: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.





Click to download full resolution via product page

Figure 3: General workflow for a human tumor xenograft study.

## **Pharmacokinetics**

**FT-1518** has been shown to have high oral bioavailability in preclinical species and excellent microsomal stability.[1]

**Data Presentation** 



A patent application (WO2018178944A1) disclosed limited pharmacokinetic data in rats. A more comprehensive profile would be presented as follows:

| Species | Dose<br>(mg/kg,<br>route)       | Cmax<br>(ng/mL)       | Tmax (h)              | AUC<br>(ng·h/mL)      | Half-life<br>(h)      | Bioavaila<br>bility (%) |
|---------|---------------------------------|-----------------------|-----------------------|-----------------------|-----------------------|-------------------------|
| Rat     | Data not<br>available<br>(oral) | 1592                  | Data not<br>available | Data not<br>available | Data not<br>available | High                    |
| Mouse   | Data not<br>available           | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available | High                    |
| Dog     | Data not<br>available           | Data not<br>available | Data not<br>available | Data not<br>available | Data not<br>available | High                    |

The patent also mentions that **FT-1518** exhibits moderate hepatic clearance in humans, mice, and rats, and low hepatic clearance in dogs.

### **Experimental Protocols**

Pharmacokinetic Study in Rats (Representative Protocol)

- Animal Model: Male Sprague-Dawley rats are used.
- Drug Administration: FT-1518 is administered as a single dose via oral gavage (for bioavailability) and intravenous injection (for clearance and volume of distribution).
- Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
- Plasma Analysis: Plasma is separated, and the concentration of FT-1518 is quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated using non-compartmental analysis.



# **Safety and Toxicology**

**FT-1518** is reported to have a favorable toxicology profile and less potential for off-target toxicity.[1] It has also shown a strong p450 profile with no inhibitory activity towards undesired CYP enzymes, which suggests a lower risk of drug-drug interactions.[1] Detailed non-clinical toxicology data are not yet publicly available.

## Conclusion

The available preclinical data for **FT-1518** suggest that it is a potent and selective dual mTORC1/mTORC2 inhibitor with promising antitumor activity in both in vitro and in vivo models. Its favorable pharmacokinetic properties, including high oral bioavailability and a clean CYP profile, support its potential as a clinical candidate. Further development and clinical investigation are warranted to fully elucidate the therapeutic potential of **FT-1518** in the treatment of various cancers.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. The emerging role of mammalian target of rapamycin inhibitors in the treatment of sarcomas PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of FT-1518: A Selective mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621299#preclinical-studies-on-ft-1518]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com